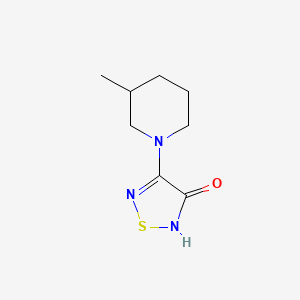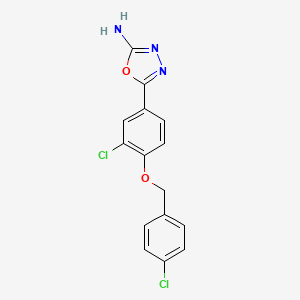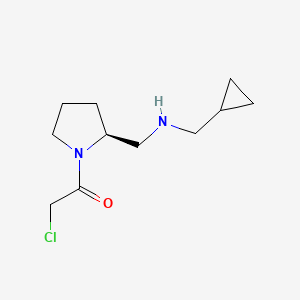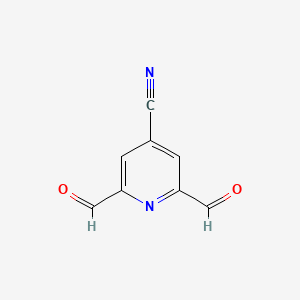![molecular formula C12H17N3O2 B11792992 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H17N3O2 It is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with a 4-methylpiperazin-1-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the 4-methylpiperazin-1-yl group: This step involves the nucleophilic substitution reaction where the piperazine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound with a benzo[d][1,3]dioxole ring, but with different substituents.
Benzo[d][1,3]dioxol-5-ylmethylene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17N3O2/c1-14-2-4-15(5-3-14)10-7-12-11(6-9(10)13)16-8-17-12/h6-7H,2-5,8,13H2,1H3 |
InChI Key |
NRCZHYFJQTZULG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2N)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)

